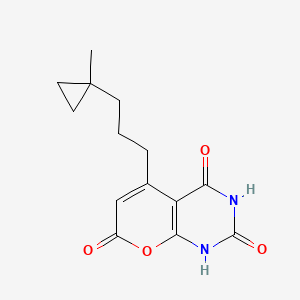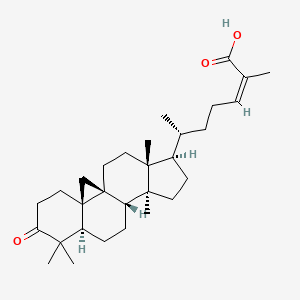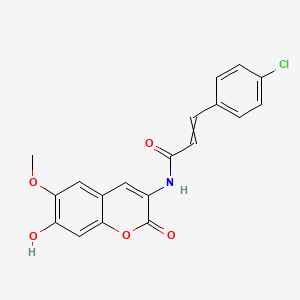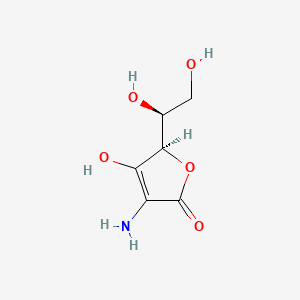![molecular formula C16H18N4O2 B610812 1-异喹啉-6-基-3-[2-氧代-2-(吡咯啉-1-基)乙基]脲 CAS No. 1687736-54-4](/img/structure/B610812.png)
1-异喹啉-6-基-3-[2-氧代-2-(吡咯啉-1-基)乙基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” is a chemical compound that has been studied in the context of its interaction with the Human Protein Arginine Methyltransferase 3 . It is also known as SGC707 .
Molecular Structure Analysis
The molecular structure of “1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” has been analyzed using X-ray diffraction . The resolution of the structure was found to be 2.1 Å .
Physical And Chemical Properties Analysis
The empirical formula of “1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” is C16H18N4O2 .
科学研究应用
Protein Arginine Methyltransferase 3 (PRMT3) Inhibition
This compound has been identified as a potent inhibitor of PRMT3, a protein that catalyzes the asymmetric dimethylation of arginine residues of various proteins . PRMT3 is essential for the maturation of ribosomes and may have a role in lipogenesis . Inhibition of PRMT3 could therefore have potential applications in the treatment of diseases where these processes are dysregulated.
Structural Studies
The compound has been used in structural studies of PRMT3. For example, it has been used to form a complex with PRMT3 in X-ray diffraction studies . These studies can provide valuable insights into the structure and function of PRMT3, and can guide the design of new inhibitors.
Cancer Research
PRMT3 has been implicated in several diseases, including cancer . This compound, as a PRMT3 inhibitor, could therefore be used in cancer research. For example, it could be used to study the role of PRMT3 in cancer progression and to evaluate the potential of PRMT3 inhibitors as anticancer agents.
Neurological Research
PRMT3 is expressed in the brain and has been suggested to play a role in neurological diseases . This compound could be used in neurological research to study the role of PRMT3 in these diseases and to explore the potential of PRMT3 inhibitors as treatments.
未来方向
属性
IUPAC Name |
1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDPTCQPIJYFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea | |
Q & A
Q1: What is the significance of studying 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea in the context of human protein arginine methyltransferase 3 (PRMT3)?
A1: While the abstract doesn't provide details about the compound's effects, the study itself focuses on characterizing the interaction between 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea and PRMT3. This suggests the compound might be a potential ligand, inhibitor, or substrate for this enzyme. [] Understanding how small molecules interact with PRMT3 is crucial because this enzyme plays a significant role in various cellular processes like gene expression, DNA repair, and signal transduction. Further research on this interaction could provide valuable insights into PRMT3's function and potentially lead to the development of novel therapeutic agents targeting PRMT3-related diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)




